(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
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Overview
Description
The compound (2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[45]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid is a complex organic molecule with multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The general approach involves the following steps:
Formation of the oxane and oxolan rings: These rings are typically formed through cyclization reactions involving diols and appropriate leaving groups.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the spiro compound: The spiro linkage is formed through a cyclization reaction involving a diketone or a similar precursor.
Final assembly: The various fragments are assembled through a series of condensation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could involve the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be used as a lead compound for the development of new drugs.
Medicine: Its complex structure and multiple functional groups make it a potential candidate for drug development.
Industry: It could be used in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The multiple hydroxyl and ester groups could form hydrogen bonds with these targets, affecting their activity.
Comparison with Similar Compounds
This compound can be compared with other similar compounds based on its structure and reactivity:
Similar Compounds: Compounds with similar structures include other spiro compounds and molecules with multiple chiral centers and functional groups.
Uniqueness: The unique combination of oxane and oxolan rings, along with the spiro linkage and multiple hydroxyl and ester groups, sets this compound apart from others.
Properties
Molecular Formula |
C37H62O12 |
---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36?,37-/m0/s1 |
InChI Key |
ZNBNBTIDJSKEAM-GKSMYFLPSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O |
Origin of Product |
United States |
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